molecular formula C13H17NO4S B098979 4-(Azepan-1-ylsulfonyl)benzoic acid CAS No. 17420-68-7

4-(Azepan-1-ylsulfonyl)benzoic acid

Cat. No.: B098979
CAS No.: 17420-68-7
M. Wt: 283.35 g/mol
InChI Key: HLSLLBRKHGBLQG-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)benzoic acid is an organic compound with the molecular formula C13H17NO4S. It is characterized by the presence of a benzoic acid moiety substituted with an azepane ring and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives with azepane. One common method includes the reaction of 4-chlorosulfonylbenzoic acid with azepane under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction parameters can optimize the production process. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Azepan-1-ylsulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylsulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the azepane ring can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

  • 4-(Piperidin-1-ylsulfonyl)benzoic acid
  • 4-(Morpholin-1-ylsulfonyl)benzoic acid
  • 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid

Comparison: 4-(Azepan-1-ylsulfonyl)benzoic acid is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)11-5-7-12(8-6-11)19(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLLBRKHGBLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357696
Record name 4-(azepan-1-ylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17420-68-7
Record name 4-(azepan-1-ylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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